molecular formula C9H16INO2Zn B2471374 CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 CAS No. 1236862-60-4

CC(C)(C)OC(=O)N1CC(C[Zn]I)C1

Cat. No. B2471374
CAS RN: 1236862-60-4
M. Wt: 362.52
InChI Key: QJLOJLOWAJXXIG-UHFFFAOYSA-M
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Description

CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Zincon and is a chelating agent that forms a complex with zinc ions.

Mechanism of Action

The mechanism of action of CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 involves the formation of a complex with zinc ions. The compound contains two nitrogen atoms that can coordinate with zinc ions to form a stable complex. The complexation of zinc ions with Zincon results in a color change that can be detected using spectroscopic methods.
Biochemical and Physiological Effects:
CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 has several biochemical and physiological effects. The compound can selectively chelate zinc ions, which can help in elucidating the role of zinc ions in various biological processes. Zincon has been used to study the role of zinc ions in DNA replication, protein synthesis, and enzyme activity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 is its selectivity towards zinc ions. The compound can be used to selectively chelate zinc ions, which can help in studying the role of zinc ions in various biological processes. Zincon is also easy to use and can be detected using spectroscopic methods.
However, one of the limitations of Zincon is its sensitivity towards other metal ions. The compound can form complexes with other metal ions, which can interfere with the detection of zinc ions. Therefore, it is essential to carefully select the conditions for using Zincon to avoid interference from other metal ions.

Future Directions

There are several future directions for the use of CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 in scientific research. One of the potential applications of Zincon is in the field of medicine. The compound can be used to selectively target zinc ions in cancer cells, which can help in developing new cancer therapies.
Zincon can also be used to study the role of zinc ions in neurodegenerative diseases such as Alzheimer's disease. The compound can be used to selectively chelate zinc ions in the brain, which can help in elucidating the role of zinc ions in the development of Alzheimer's disease.
Conclusion:
In conclusion, CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 is a chemical compound that has several applications in scientific research. The compound can be used as a colorimetric indicator for the detection of zinc ions and can selectively chelate zinc ions to study their role in various biological processes. Zincon has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 is a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing Zincon is the reaction of 2-carboxybenzaldehyde with glycine in the presence of zinc ions. The reaction produces a yellow-colored compound that is further purified to obtain CC(C)(C)OC(=O)N1CC(C[Zn]I)C1.

Scientific Research Applications

CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 has several applications in scientific research. One of the primary applications of Zincon is in the field of analytical chemistry. Zincon is used as a colorimetric indicator for the detection of zinc ions in various samples. The compound forms a complex with zinc ions, which results in a color change that can be detected using spectroscopic methods.
Zincon is also used in the field of biochemistry to study the role of zinc ions in various biological processes. The compound can be used to selectively chelate zinc ions, which can help in elucidating the biochemical and physiological effects of zinc ions in living organisms.

properties

IUPAC Name

tert-butyl 3-methanidylazetidine-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.HI.Zn/c1-7-5-10(6-7)8(11)12-9(2,3)4;;/h7H,1,5-6H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIBLMCVMAVYAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175487
Record name [[1-[(1,1-Dimethylethoxy)carbonyl]-3-azetidinyl]methyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CC(C)(C)OC(=O)N1CC(C[Zn]I)C1

CAS RN

1236862-60-4
Record name [[1-[(1,1-Dimethylethoxy)carbonyl]-3-azetidinyl]methyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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